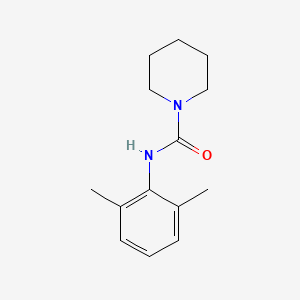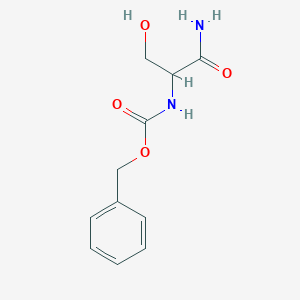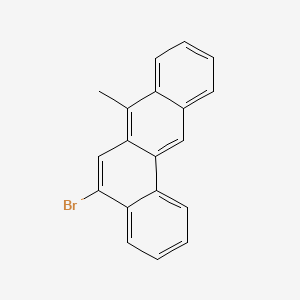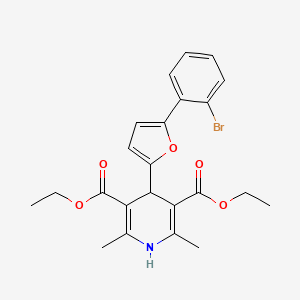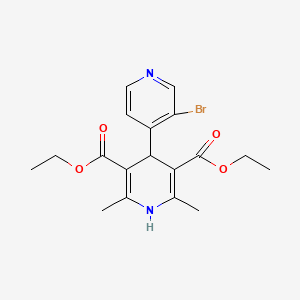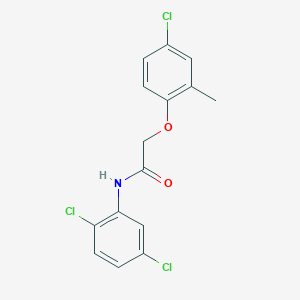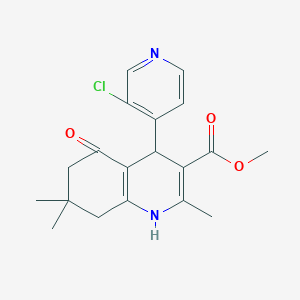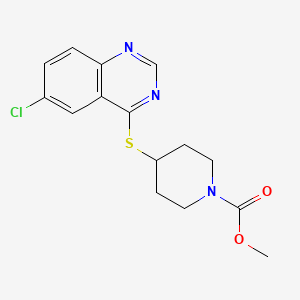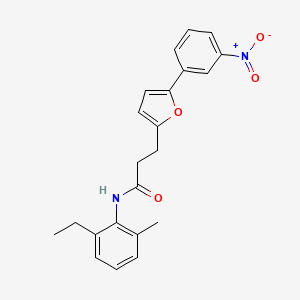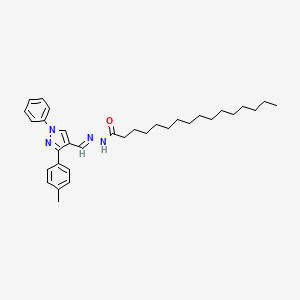
Phenyl 4-pyridylmethyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-pyridylmethyl sulfone is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.291 g/mol . This compound is characterized by the presence of a phenyl group attached to a 4-pyridylmethyl sulfone moiety. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 4-pyridylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 4-pyridylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Phenyl 4-pyridylmethyl sulfone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl 4-pyridylmethyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical reactions . In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme .
Comparaison Avec Des Composés Similaires
Phenyl sulfonylacetophenone: Used in the synthesis of heterocyclic compounds.
Vinyl sulfones: Known for their reactivity with thiols and use in medicinal chemistry.
4-ethylphenyl phenyl sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness: Phenyl 4-pyridylmethyl sulfone is unique due to its specific structural features, which combine a phenyl group with a pyridylmethyl sulfone moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
1620-52-6 |
|---|---|
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
4-(benzenesulfonylmethyl)pyridine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-9H,10H2 |
Clé InChI |
ICAWSHPNBFDPBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


